REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH:13][C:14](=O)OCC2C=CC=CC=2)=[CH:7][CH:6]=1)#[N:4].CI>O1CCCC1>[CH3:14][NH:13][CH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([C:3]#[N:4])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
benzyl [2-(4-cyanophenyl)ethyl]carbamate
|
Quantity
|
3.183 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCNC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice bath cooling
|
Type
|
STIRRING
|
Details
|
was subsequently stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
With ice bath cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was then quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was reacted further without additional purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
CNCCC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |